2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide (CAS Number: 886959-31-5) is a novel triazine derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including anticancer and antimicrobial activities, as well as structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure
The molecular formula of the compound is C20H21N5O4S, with a molecular weight of approximately 427.5 g/mol. The structure features a triazine ring linked to a sulfanyl group and a dimethoxyphenyl acetamide moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds bearing the triazine scaffold exhibit significant anticancer properties. The IC50 values for various derivatives have been reported in the literature:
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound A | A431 | 1.61 ± 1.92 | |
Compound B | Jurkat | 1.98 ± 1.22 | |
Compound C | HT29 | < 10 |
The presence of electron-donating groups in the phenyl ring enhances the cytotoxic potential of these compounds. For instance, modifications at the para position of the phenyl ring have shown to increase activity against cancer cell lines due to improved hydrophobic interactions with target proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary findings suggest that it exhibits comparable activity to standard antibiotics such as norfloxacin:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | < 50 µg/mL | |
Escherichia coli | < 100 µg/mL |
The structure-activity relationship analysis indicates that the sulfanyl group plays a crucial role in enhancing antimicrobial activity by facilitating interactions with bacterial cell membranes.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The triazine moiety may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Disruption of Cell Membrane Integrity : The presence of hydrophobic groups allows the compound to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound showed significant apoptosis induction compared to controls.
- Animal Models : In vivo studies using murine models have indicated that administration of this compound results in reduced tumor growth and improved survival rates, suggesting its potential as an effective anticancer agent.
Eigenschaften
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-28-16-9-8-14(11-17(16)29-2)22-18(26)12-30-20-24-23-15(19(27)25(20)21)10-13-6-4-3-5-7-13/h3-9,11H,10,12,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZCDMUVYQOLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.